molecular formula C8H12O B13342057 Bicyclo[2.2.2]oct-5-en-2-ol CAS No. 55320-40-6

Bicyclo[2.2.2]oct-5-en-2-ol

Cat. No.: B13342057
CAS No.: 55320-40-6
M. Wt: 124.18 g/mol
InChI Key: KEXYAVHJBNJUCG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-ol is an organic compound with the molecular formula C₈H₁₂O. It is a bicyclic alcohol featuring a unique structure that includes a bicyclo[2.2.2]octane framework with an alcohol functional group at the second position and a double bond at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by reduction of the resulting adduct . Another method includes the radical reduction of esters to generate bicyclo[2.2.2]oct-5-en-2-yl radicals, which can rearrange to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with molecular targets through its hydroxyl and double bond functionalities. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or van der Waals interactions with target molecules. The compound can participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Bicyclo[2.2.2]oct-5-en-2-ol can be compared with other bicyclic compounds such as:

Biological Activity

Bicyclo[2.2.2]oct-5-en-2-ol is a bicyclic organic compound that has garnered attention in the fields of chemistry and medicinal research due to its unique structural properties and potential biological activities. This detailed article explores its biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound features a bicyclic structure with a hydroxyl group that contributes to its reactivity and interaction with biological targets. The compound's rigid framework enhances binding affinity to enzymes and receptors, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biomolecules. The mechanism involves:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bond formation with target proteins, enhancing specificity.
  • Hydrophobic Interactions : The bicyclic structure provides a hydrophobic environment that can stabilize interactions with lipid membranes or hydrophobic pockets in proteins.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Antiviral Activity : Recent studies have explored its potential as an inhibitor of viral proteases, such as SARS-CoV-2 main protease (3CLpro). Compounds derived from bicyclo[2.2.2]octene frameworks showed promising inhibition in micromolar ranges, suggesting potential applications in antiviral drug development .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Enzyme Interaction Studies : The compound has been utilized to study enzyme-substrate interactions, providing insights into the binding mechanisms and specificity of various enzymes .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibition of SARS-CoV-2 3CLpro (IC50 = 102.2 μM)
AntimicrobialPotential against various microbial strains
Enzyme InteractionStudied for binding affinities with multiple enzymes

Case Study: SARS-CoV-2 Main Protease Inhibition

A study focused on the design and synthesis of bicyclo[2.2.2]octene derivatives revealed that certain compounds effectively inhibited the SARS-CoV-2 main protease, which is crucial for viral replication. The most effective compound exhibited an IC50 value in the micromolar range, indicating significant potential for therapeutic development against COVID-19 .

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry due to its structural features:

  • Drug Design : Its ability to modulate enzyme activity makes it an attractive candidate for designing new pharmacological agents.
  • Synthetic Biology : The compound is used as a building block for synthesizing more complex molecules with desired biological activities .

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXYAVHJBNJUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940907
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6688-07-9, 19245-72-8, 55320-40-6
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2alpha,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167505
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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